molecular formula C27H25N3O4S B2815235 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-phenylpiperazine CAS No. 866812-06-8

1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-phenylpiperazine

Cat. No.: B2815235
CAS No.: 866812-06-8
M. Wt: 487.57
InChI Key: ZHTYBVCLKJSILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused [1,4]dioxino[2,3-g]quinoline core substituted at position 8 with a benzenesulfonyl group and at position 9 with a 4-phenylpiperazine moiety. Its structural complexity and functional groups make it a candidate for therapeutic applications, particularly in oncology and dermatology .

Properties

IUPAC Name

8-(benzenesulfonyl)-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4S/c31-35(32,21-9-5-2-6-10-21)26-19-28-23-18-25-24(33-15-16-34-25)17-22(23)27(26)30-13-11-29(12-14-30)20-7-3-1-4-8-20/h1-10,17-19H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTYBVCLKJSILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC4=CC5=C(C=C43)OCCO5)S(=O)(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-phenylpiperazine typically involves multiple steps, starting with the preparation of the dioxinoquinoline core. This can be achieved through a series of reactions, including cyclization and functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

The biological activities of 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-phenylpiperazine are primarily attributed to its interactions with various biochemical pathways. Key applications include:

Anticancer Research

Quinoline derivatives are well-known for their anticancer properties. Research indicates that this compound may inhibit critical enzymes involved in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cell lines by:

  • Inhibiting Topoisomerases: These enzymes are crucial for DNA replication and repair.
  • Blocking Cell Cycle Progression: This may lead to reduced tumor growth and proliferation.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. It may interact with neurotransmitter systems, particularly through modulation of NMDA receptors, which are vital for synaptic plasticity and cognitive functions. Research findings indicate:

  • Protection Against Neurotoxicity: By acting as an NMDA receptor antagonist, it may prevent excitotoxicity associated with neurodegenerative diseases.
  • Potential in Treating Neurodegenerative Disorders: The compound's ability to mitigate oxidative stress could be beneficial in conditions like Alzheimer’s disease and Parkinson’s disease.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of quinoline derivatives similar to 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-phenylpiperazine:

Case Study 1: Anticancer Activity

A study demonstrated that a related quinoline derivative inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways. The compound showed significant efficacy against breast and lung cancer cells.

Case Study 2: Neuroprotection

Research on another quinoline-based compound indicated its role in reducing neuroinflammation in animal models of Alzheimer’s disease. The study highlighted the importance of modulating glutamate levels to protect neuronal health.

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinoline Core: This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Dioxino Group: Oxidative reactions are utilized to incorporate the dioxin functionality.
  • Piperazine Attachment: Nucleophilic substitution methods are commonly employed for this step.

Mechanism of Action

The mechanism of action of 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-phenylpiperazine involves its interaction with molecular targets such as c-Met and VEGFR-2. By inhibiting these kinases, the compound can interfere with signaling pathways that promote cancer cell proliferation and survival . The exact molecular interactions and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure R₁ (Position 8) R₂ (Position 9) Key Applications Docking Score/Activity
1-[8-(Benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-phenylpiperazine Quinoline Benzenesulfonyl 4-Phenylpiperazine Cancer migration inhibition Not reported
ZINC000020381010 Quinoline Benzenesulfonyl Piperidine-4-carboxylate HSP40/JDP inhibition −42.242
SH-340 Quinazoline - 4-Methylpiperazinylmethyl Atopic dermatitis therapy Keratinocyte differentiation
1-[8-(4-Chlorobenzenesulfonyl)-...-4-methylpiperidine Quinoline 4-Chlorobenzenesulfonyl 4-Methylpiperidine Under investigation −42.263 (similar docking)

Table 2: Physical Properties

Compound Name Melting Point (°C) Solubility Spectral Data (1H NMR δ)
1-[8-(Benzenesulfonyl)-...-4-phenylpiperazine Not reported Lipophilic Aromatic peaks: 7.47–6.41
(6S,11aS)-10-cyclopentyl-6-(4-methoxyphenyl)-...dione (Analog from ) 95–97 Moderate in DCM δ 7.47 (d, J = 8.1 Hz)
SH-340 Not reported Aqueous-friendly Not available

Biological Activity

1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-phenylpiperazine is a synthetic compound that exhibits potential biological activities due to its complex molecular structure. This compound integrates a quinoline core with a fused dioxino ring and a piperazine moiety, which suggests various mechanisms of action in biological systems. This article synthesizes available research findings regarding its biological activity, including antibacterial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C27H25N3O4S, with a molecular weight of 487.57 g/mol. Its structure includes a benzenesulfonyl group and a piperazine ring, which enhance its potential for interaction with biological targets.

PropertyValue
Molecular FormulaC27H25N3O4S
Molecular Weight487.57 g/mol
CAS Number866812-06-8
Melting PointNot available
SolubilityNot available

Antibacterial Activity

Research has indicated that compounds related to the quinoline structure often exhibit significant antibacterial properties. For instance, derivatives of quinoline have shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's sulfonyl and piperazine groups may contribute to its antibacterial action through mechanisms such as enzyme inhibition or disruption of bacterial cell membranes.

In a comparative study, several novel quinoline derivatives were tested for their antibacterial activity using the disc diffusion method. The results demonstrated that certain compounds exhibited higher antibacterial activity than standard antibiotics like penicillin G, which suggests that 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-phenylpiperazine may also possess similar properties .

Anticancer Activity

The anticancer potential of compounds featuring quinoline and piperazine moieties has been widely documented. For example, studies have shown that similar compounds can induce cytotoxic effects in various cancer cell lines comparable to established chemotherapeutics like doxorubicin . The mechanism is thought to involve the inhibition of topoisomerases or interference with DNA replication processes.

A recent study involving molecular docking indicated that the compound could effectively bind to the DNA-topoisomerase II complex, suggesting a plausible mechanism for its anticancer activity .

Case Studies

  • Antibacterial Screening : In vitro testing of various synthesized quinoline derivatives revealed that three out of four compounds showed excellent antibacterial activity against both Gram-positive and Gram-negative strains. The results highlighted the significance of substituent groups on the piperazine ring affecting the overall antimicrobial efficacy .
  • Cytotoxicity Assays : A series of derivatives from similar structural frameworks were evaluated for their cytotoxic effects on MCF7 (breast cancer) cell lines. Most compounds exhibited IC50 values comparable to doxorubicin, reinforcing the potential of this class of compounds in cancer therapeutics .

Future Directions

Given the promising biological activities observed in preliminary studies, further research is warranted to explore:

  • Mechanism Elucidation : Detailed biochemical assays are needed to identify specific targets and pathways influenced by this compound.
  • Structure-Activity Relationship (SAR) : Investigating how variations in substituents on the piperazine and sulfonyl groups affect biological activity could lead to the development of more potent derivatives.
  • Formulation Studies : Due to potential solubility issues, studies focusing on formulation techniques could enhance bioavailability and therapeutic efficacy.

Q & A

Q. What are the critical steps in synthesizing 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-phenylpiperazine?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Palladium-catalyzed cross-coupling for carbon-carbon bond formation (e.g., Suzuki-Miyaura coupling) .
  • Sulfonylation of the quinoline core using benzenesulfonyl chloride under inert conditions .
  • Piperazine introduction via nucleophilic substitution or reductive amination, optimized in polar aprotic solvents like DMF or DMSO .
  • Key parameters: Temperature (80–120°C), reaction time (6–24 h), and solvent choice (e.g., 1,4-dioxane for improved solubility) .

Q. Which analytical techniques are essential for structural confirmation?

  • Methodological Answer :
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and piperazine integration .
  • HPLC for purity assessment (>95% recommended for biological assays) .
  • X-ray powder diffraction (XRPD) to confirm crystallinity and polymorphic forms .
  • Mass spectrometry (ESI-MS) for molecular weight validation .

Q. How can researchers assess the compound’s solubility and stability?

  • Methodological Answer :
  • Solubility : Test in buffered solutions (pH 1.2–7.4) using shake-flask methods with UV-Vis quantification .
  • Stability : Accelerated degradation studies under thermal (40–60°C) and photolytic (ICH Q1B guidelines) conditions, monitored via HPLC .

Advanced Research Questions

Q. How can structural modifications enhance biological activity while minimizing toxicity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Replace the benzenesulfonyl group with fluorinated or heteroaromatic sulfonamides to improve target binding .
  • Modify the piperazine moiety (e.g., cyclopropylmethyl substitution) to reduce off-target interactions .
  • In silico screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., antimicrobial enzymes) .
  • Toxicity profiling : Utilize zebrafish models or human hepatocyte assays to evaluate hepatic and cardiac toxicity .

Q. What strategies resolve contradictions in reported antimicrobial efficacy across studies?

  • Methodological Answer :
  • Standardize assay conditions : Use CLSI/MIC guidelines with consistent microbial strains (e.g., S. aureus ATCC 29213) .
  • Mechanistic studies : Compare time-kill kinetics or resistance gene expression (e.g., mecA in MRSA) to identify strain-specific responses .
  • Synergistic testing : Combine with β-lactam antibiotics to assess potentiation effects .

Q. How can computational models predict ADMET properties for this compound?

  • Methodological Answer :
  • Key parameters :
PropertyValue (Predicted)Source
LogP (XlogP)3.1
Topological PSA143 Ų
CYP3A4 inhibition riskHighSwissADME
  • Tools : SwissADME for bioavailability; ProTox-II for toxicity endpoints (e.g., LD50) .

Contradiction Analysis & Experimental Design

Q. Why might in vitro activity fail to translate to in vivo models?

  • Methodological Answer :
  • Pharmacokinetic bottlenecks : Low oral bioavailability due to high PSA (>140 Ų) or poor membrane permeability .
  • Metabolic stability : Use liver microsome assays (human/rat) to identify rapid clearance via CYP450 enzymes .
  • Formulation adjustments : Develop nanoemulsions or liposomal carriers to enhance bioavailability .

Q. How to address inconsistent crystallinity data in synthetic batches?

  • Methodological Answer :
  • Process optimization :
  • Control cooling rates during recrystallization (e.g., 0.5°C/min in ethanol/water) .
  • Add crystallization aids (e.g., seed crystals or polymers like PVP) .
  • Characterization : Compare XRPD patterns and DSC thermograms (melting point ±2°C) to identify polymorphic variations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.